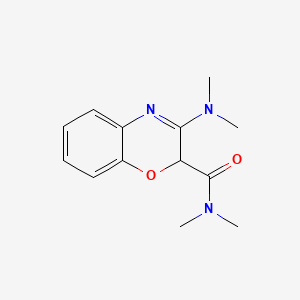

N,N-Dimethyl-3-(dimethylamino)-2H-1,4-benzoxazine-2-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

108401-70-3 |

|---|---|

Molecular Formula |

C13H17N3O2 |

Molecular Weight |

247.29 g/mol |

IUPAC Name |

3-(dimethylamino)-N,N-dimethyl-2H-1,4-benzoxazine-2-carboxamide |

InChI |

InChI=1S/C13H17N3O2/c1-15(2)12-11(13(17)16(3)4)18-10-8-6-5-7-9(10)14-12/h5-8,11H,1-4H3 |

InChI Key |

LIWMTSCRBNMNFU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC2=CC=CC=C2OC1C(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Core Synthesis of 1,4-Benzoxazine Scaffold

The 1,4-benzoxazine ring system is the fundamental framework for the target compound. Several synthetic routes to 1,4-benzoxazines and related benzoxazinones have been reported:

Reaction of 2-Aminophenols with Chloroacetyl Chloride :

A widely used method involves the reaction of 2-aminophenol with chloroacetyl chloride in refluxing methyl isobutyl ketone (MIBK) in the presence of aqueous sodium bicarbonate. This single-step reaction efficiently forms 1,4-benzoxazin-3(4H)-ones, which are key intermediates for further functionalization.Alkylation of Potassium Nitrophenoxides with 2-Bromoesters :

Nitro ethers prepared by this alkylation can be reduced (e.g., Fe/AcOH or Zn/NH4Cl) to yield benzoxazinones in moderate yields.Biocatalytic Oxidation of o-Aminophenols :

A green chemistry approach uses horseradish peroxidase to oxidize o-aminophenols to o-quinone imines, which then undergo an inverse electron demand Diels–Alder cycloaddition to form benzoxazines. This one-pot, two-step method yields benzoxazines in 42–92% yield and is more sustainable than conventional oxidants.

Introduction of N,N-Dimethylcarboxamide Group

The N,N-dimethylcarboxamide moiety is introduced typically by amidation reactions involving carboxylic acid derivatives and dimethylamine sources:

CDI-Mediated Amidation in N,N-Dimethylacetamide (DMAc) :

A novel, efficient, and environmentally benign method involves heating carboxylic acids with carbonyldiimidazole (CDI) in DMAc solvent at 160–165 °C. DMAc acts as both solvent and dimethylamine source, facilitating the formation of N,N-dimethylamides with good to excellent yields. The by-products (carbon dioxide, N-acetyl imidazole, imidazole) are non-hazardous and easily removed by water washes.Conventional Methods Using Acid Chlorides and Dimethylamine :

Traditional synthesis involves reacting acid chlorides with dimethylamine in the presence of activating agents. However, these methods often require harsh conditions and generate toxic by-products.

Incorporation of the Dimethylamino Substituent at the 3-Position

The dimethylamino group at the 3-position of the benzoxazine ring can be introduced via:

N-Alkylation or N-Acylation Followed by Reduction and Cyclization :

According to patented processes, the synthesis may start with N-alkylation or N-acylation of appropriate precursors, followed by reduction using borane-tetrahydrofuran complex. Subsequent oxidation (e.g., Swern or Jones oxidation) and cyclization under basic conditions (using potassium tert-butoxide) yield the benzoxazine ring with the desired substituents.Nitrosation and Reduction of Amino Compounds :

Intermediates can be prepared by nitrosating compounds with active hydrogens alpha to carbonyl groups, reducing the nitroso intermediates, and reacting with carboxylic acids or derivatives to form the substituted benzoxazine carboxamides.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

The biocatalytic method for benzoxazine synthesis offers a sustainable alternative to traditional chemical oxidants, reducing hazardous waste and improving green chemistry metrics such as E-factor and reaction mass efficiency.

The CDI/DMAc amidation method is notable for its safety and efficiency, avoiding toxic reagents like thionyl chloride and minimizing hazardous by-products. This method is particularly suitable for preparing N,N-dimethylamides, including benzoxazine carboxamides.

The patented multi-step synthesis involving borane reduction and Swern oxidation allows precise control over substitution patterns on the benzoxazine ring, essential for obtaining the 3-(dimethylamino) substitution.

Structural studies (NMR, X-ray crystallography) confirm the integrity of the benzoxazine ring and substituent positions, which is critical for biological activity and further functionalization.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-(dimethylamino)-2H-1,4-benzoxazine-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

The choice of reagents and reaction conditions depends on the specific type of reaction being performed. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may be carried out under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For instance, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

N,N-Dimethyl-3-(dimethylamino)-2H-1,4-benzoxazine-2-carboxamide has been investigated for its potential therapeutic applications:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant anticancer properties against various cancer cell lines. For example, certain derivatives displayed IC50 values ranging from 7.84 to 16.2 µM against prostate cancer (PC-3) and breast cancer (MDA-MB-231) cell lines.

- Antimicrobial Properties : Research indicates that this compound has moderate to potent activity against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. Minimum inhibitory concentration (MIC) values ranged from 6.25 to 100 µg/ml for different microorganisms.

Biological Studies

The compound has been utilized in proteomics research to study protein interactions and functions. Its ability to modulate enzyme activity makes it a valuable tool in biological assays.

Organic Synthesis

In organic chemistry, this compound serves as a reagent in various synthetic pathways. It can participate in nucleophilic substitution reactions and is often used in the synthesis of advanced materials and specialty chemicals .

Case Study 1: Anticancer Activity

A notable study focused on the anticancer effects of benzoxazine derivatives, including this compound. The research demonstrated that these compounds could inhibit the growth of cancer cells effectively, suggesting their potential as novel anticancer agents.

Case Study 2: Antimicrobial Evaluation

Another study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that certain derivatives exhibited strong antimicrobial activity, which could lead to new treatments for infectious diseases.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(dimethylamino)-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s benzoxazine core and substituents differentiate it from analogs. Key comparisons include:

Physicochemical and Pharmacological Insights

Reactivity and Catalytic Potential: Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which contains an N,O-bidentate group for metal coordination , the target compound’s benzoxazine core and carboxamide may prioritize biological interactions over catalytic activity.

Pharmacological Profile: Thioxanthene analogs (e.g., Imp. A(EP) in ) share dimethylamino substituents but exhibit distinct CNS activity due to their tricyclic structure . The benzoxazine scaffold in the target compound may offer improved metabolic stability compared to thioxanthenes.

Solubility and Bioavailability: Fluorinated benzoxazines (e.g., 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine) demonstrate enhanced lipophilicity and bioavailability . The dimethylamino and carboxamide groups in the target compound may balance solubility and membrane permeability.

Industrial vs. Pharmaceutical Use: Surfactants like Lauramidopropyl dimethylaminobpropionate highlight the dimethylamino group’s versatility but lack the aromatic complexity required for drug-target interactions.

Biological Activity

N,N-Dimethyl-3-(dimethylamino)-2H-1,4-benzoxazine-2-carboxamide, commonly referred to as compound 108401-70-3, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological activities, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 108401-70-3

- Molecular Formula : C₁₃H₁₇N₃O₂

- Molecular Weight : 247.297 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurodegenerative diseases and other pathological conditions.

Anti-Alzheimer Potential

Recent studies have highlighted the potential of this compound in the context of Alzheimer's disease. In particular, it has been noted for its inhibitory effects on acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter crucial for memory and learning. Inhibiting AChE can enhance cholinergic signaling and is a common strategy in Alzheimer's treatment.

Cytotoxicity Studies

Cytotoxicity assessments have shown that this compound exhibits a favorable safety profile against human fibroblast HT1080 cells. Most derivatives synthesized in related studies demonstrated low cytotoxicity while maintaining effective enzyme inhibition.

Study 1: Synthesis and Biological Evaluation

A study explored the synthesis of benzothiazol derivatives that included this compound as a reference compound. The results indicated that the compound exhibited significant AChE inhibitory activity, which was further supported by molecular docking studies showing favorable binding interactions with the enzyme's active site.

Study 2: Comparative Analysis with Other Compounds

In a comparative analysis involving various benzoxazine derivatives, this compound was found to have comparable or superior activity against AChE compared to other synthesized compounds. This positions it as a promising candidate for further development in neuroprotective therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.